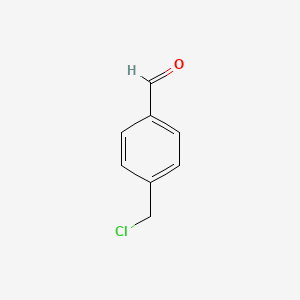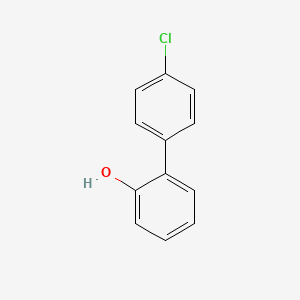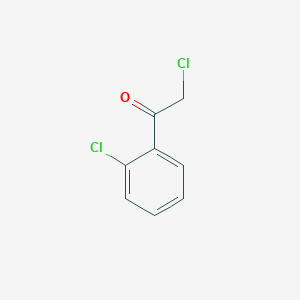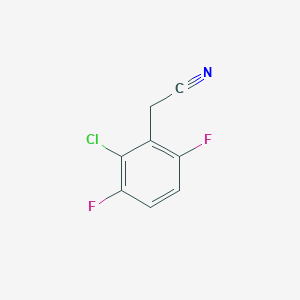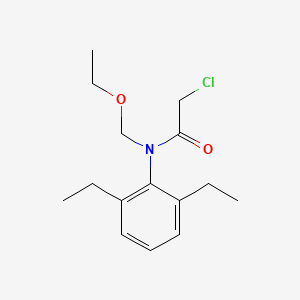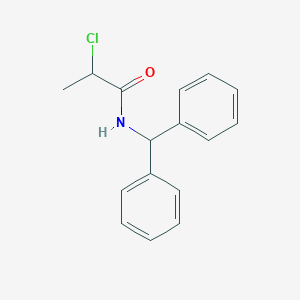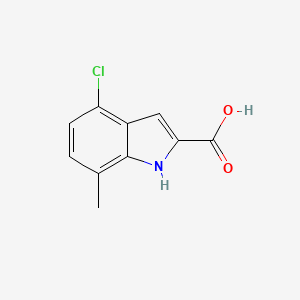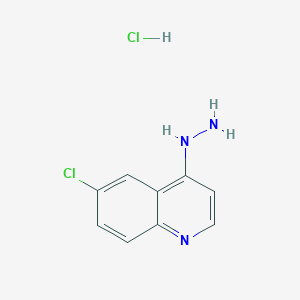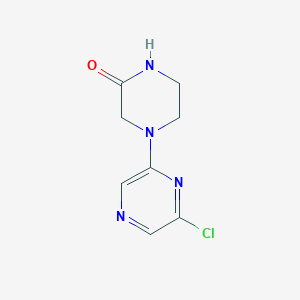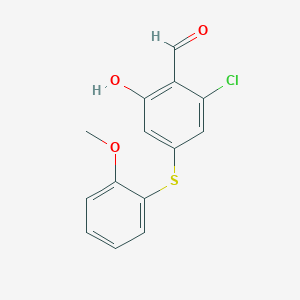![molecular formula C12H14ClNO B3024772 1-[(2-Chlorophenyl)methyl]piperidin-4-one CAS No. 135576-51-1](/img/structure/B3024772.png)
1-[(2-Chlorophenyl)methyl]piperidin-4-one
描述
1-[(2-Chlorophenyl)methyl]piperidin-4-one is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol . It is also known by its IUPAC name, 1-(2-chlorobenzyl)-4-piperidinone . This compound is a piperidinone derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 1-[(2-Chlorophenyl)methyl]piperidin-4-one typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . The product is then isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or chromatography .
化学反应分析
1-[(2-Chlorophenyl)methyl]piperidin-4-one undergoes various chemical reactions, including:
科学研究应用
1-[(2-Chlorophenyl)methyl]piperidin-4-one has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activities of piperidinone derivatives, including their potential as antiviral, anticancer, and anti-inflammatory agents.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-[(2-Chlorophenyl)methyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in the body, modulating their activity and leading to its observed biological effects . For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . Additionally, it may bind to specific receptors, modulating their signaling pathways and resulting in therapeutic effects .
相似化合物的比较
1-[(2-Chlorophenyl)methyl]piperidin-4-one can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]piperidin-4-one: This compound has a similar structure but with the chlorine atom in the para position instead of the ortho position.
1-[(2-Bromophenyl)methyl]piperidin-4-one: This compound has a bromine atom instead of a chlorine atom.
1-[(2-Methylphenyl)methyl]piperidin-4-one: This compound has a methyl group instead of a chlorine atom.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWRNNUYYDFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474789 | |
| Record name | 1-[(2-chlorophenyl)methyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135576-51-1 | |
| Record name | 1-[(2-chlorophenyl)methyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
